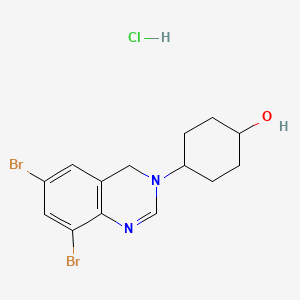
trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline ring substituted with bromine atoms and a cyclohexanol moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride typically involves multi-step organic reactions. The initial step often includes the bromination of quinazoline derivatives, followed by the introduction of the cyclohexanol group through nucleophilic substitution or addition reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to accelerate the reaction. Purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the quinazoline ring.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and quinazoline ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The cyclohexanol group may also contribute to the compound’s overall bioactivity by enhancing its solubility and cellular uptake.
相似化合物的比较
Similar Compounds
- trans-4-(6,8-Dichloroquinazolin-3(4H)-yl)cyclohexanol Hydrochloride
- trans-4-(6,8-Difluoroquinazolin-3(4H)-yl)cyclohexanol Hydrochloride
- trans-4-(6,8-Diiodoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride
Uniqueness
trans-4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol Hydrochloride is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms may enhance the compound’s ability to form strong interactions with molecular targets, potentially leading to improved efficacy in various applications.
属性
分子式 |
C14H17Br2ClN2O |
|---|---|
分子量 |
424.56 g/mol |
IUPAC 名称 |
4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C14H16Br2N2O.ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;/h5-6,8,11-12,19H,1-4,7H2;1H |
InChI 键 |
FFENEVSGUVRJMN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)N=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


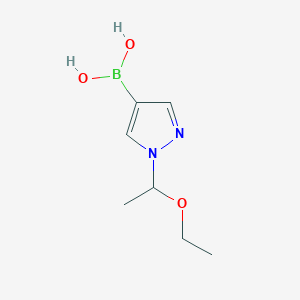


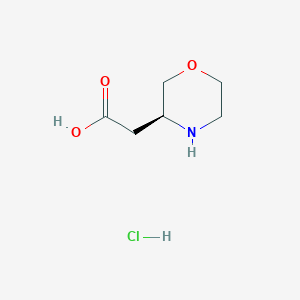
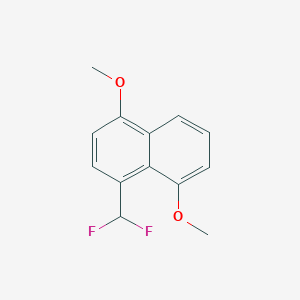
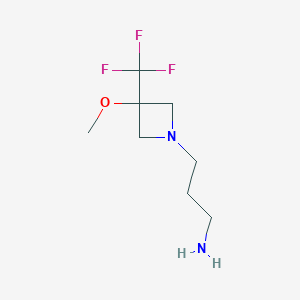
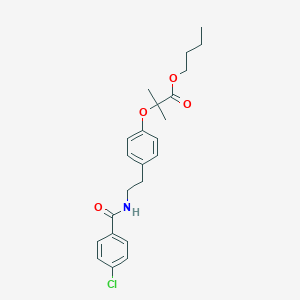
![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)
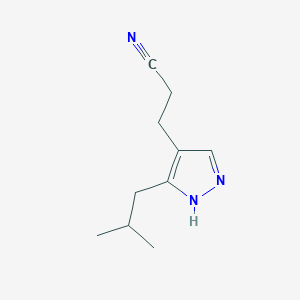

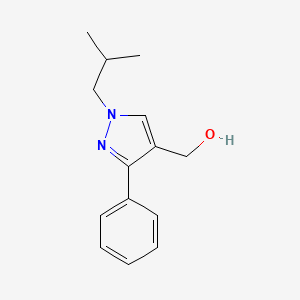
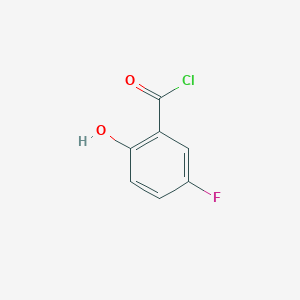
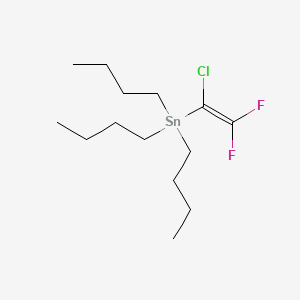
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)
